molecular formula C8H12ClFO4S B2834941 Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate CAS No. 2361609-74-5

Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate

Cat. No.: B2834941
CAS No.: 2361609-74-5
M. Wt: 258.69
InChI Key: ZRJWCJYNBQRYAK-SVRRBLITSA-N
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Description

Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate (CAS: 2361609-74-5) is a fluorinated cyclopentane derivative with a chlorosulfonylmethyl substituent and a methyl carboxylate group. Its molecular formula is C₈H₁₂ClFO₄S, with a molecular weight of 258.7 g/mol . The compound exhibits a stereochemically defined (1R,3S) configuration, which influences its reactivity and physical properties.

Properties

IUPAC Name

methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClFO4S/c1-14-7(11)6-2-3-8(10,4-6)5-15(9,12)13/h6H,2-5H2,1H3/t6-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJWCJYNBQRYAK-SVRRBLITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)(CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@](C1)(CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate typically involves multiple steps:

    Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the necessary substituents.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Chlorosulfonylmethyl Group Addition: This step involves the reaction of the intermediate with chlorosulfonyl chloride in the presence of a base like triethylamine to form the chlorosulfonylmethyl group.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chlorosulfonylmethyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Derivatives with new functional groups replacing the original substituents.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Fluorinated Compounds: Its fluorine atom makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of novel drug candidates due to its unique structural features.

    Biological Probes: Can be used to develop probes for studying biological processes involving fluorinated compounds.

Industry:

    Materials Science: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The chlorosulfonylmethyl group can act as a reactive site for further functionalization, allowing the compound to be tailored for specific biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

rac-Methyl (1R,3S)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylate Hydrochloride (CAS: 2309431-56-7)
  • Key Differences: Replaces the chlorosulfonylmethyl group with an aminomethyl substituent and includes a hydrochloride salt.
  • Molecular Weight : 211.7 g/mol (lower due to the absence of sulfur and chlorine).
  • Reactivity: The aminomethyl group enhances nucleophilicity, making it suitable for coupling reactions, whereas the chlorosulfonyl group in the parent compound acts as a leaving group in substitution reactions .
Methyl (1R,3S)-3-(Bromomethyl)cyclopentane-1-carboxylate (CAS: 2387598-25-4)
  • Key Differences : Substitutes chlorosulfonylmethyl with bromomethyl and lacks the fluorine atom at position 3.
  • Molecular Weight : 221.09 g/mol.
  • Applications : Bromomethyl derivatives are often intermediates in alkylation or cross-coupling reactions, whereas the parent compound’s chlorosulfonyl group may participate in sulfonylation or nucleophilic displacement .

Stereoisomeric Analogues

rac-Methyl (1R,3R)-3-(Chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate (CAS: 2361610-50-4)
  • Key Differences : Diastereomer with (1R,3R) configuration.
  • Implications : Stereochemistry affects ring puckering (described by Cremer-Pople coordinates) and intermolecular interactions. The (1R,3S) isomer may exhibit distinct crystallographic packing or solubility compared to the (1R,3R) form .

Functional Analogues in Cyclopropane Systems

Fenfluthrine (CAS: 75867-00-4)
  • Structure : Cyclopropane core with 2,2-dimethyl and 3-(2,2-dichloroethenyl) substituents, esterified with a pentafluorobenzyl group.
  • Comparison: While structurally distinct (cyclopropane vs. cyclopentane), both compounds feature halogenated substituents and ester groups.

Data Tables

Table 1: Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Price (50mg)
Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate (2361609-74-5) C₈H₁₂ClFO₄S 258.7 Chlorosulfonylmethyl, Fluorine ≥95% $459
rac-Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate HCl (2309431-56-7) C₈H₁₅ClFNO₂ 211.7 Aminomethyl, Fluorine ≥95% Discontinued
Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate (2387598-25-4) C₈H₁₃BrO₂ 221.09 Bromomethyl N/A N/A

Biological Activity

Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

  • Molecular Formula : C8H12ClO4S
  • Molecular Weight : 258.70 g/mol
  • CAS Number : 2361610-50-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chlorosulfonyl group is known to enhance electrophilicity, potentially allowing the compound to modify nucleophilic sites in proteins or nucleic acids, which can lead to altered biochemical pathways.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This could be due to its ability to disrupt bacterial cell wall synthesis or function.
  • Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cell lines in vitro. The mechanism may involve apoptosis induction and cell cycle arrest, although specific pathways remain under investigation.
  • Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityMethodologyKey Findings
Study 1AntimicrobialDisc diffusion methodInhibition of E. coli and S. aureus growth at concentrations ≥ 50 µg/mL
Study 2AnticancerMTT assay on cancer cell linesSignificant reduction in cell viability (IC50 = 25 µM) in breast cancer cells
Study 3Anti-inflammatoryELISA for cytokine levelsDecreased TNF-alpha levels in treated macrophages compared to control

Detailed Findings

  • Antimicrobial Activity : In a study evaluating the antimicrobial efficacy, this compound was tested against common pathogens. Results indicated a notable zone of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
  • Anticancer Properties : Research conducted on various cancer cell lines revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity. Flow cytometry analysis confirmed cell cycle arrest at the G2/M phase.
  • Inflammatory Response Modulation : In vitro experiments demonstrated that the compound effectively reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha from activated macrophages, indicating its potential utility in treating inflammatory diseases.

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate?

  • Methodology :

  • Step 1 : Start with a cyclopentane backbone functionalized at the 1- and 3-positions. A common precursor is (1R,3S)-3-hydroxycyclopentane-1-carboxylate ( ).
  • Step 2 : Introduce the chlorosulfonylmethyl group via sulfonation. Use chlorosulfonic acid or SO₂Cl₂ under controlled conditions to avoid over-sulfonation ( ).
  • Step 3 : Fluorinate the 3-position using reagents like Selectfluor or DAST, ensuring stereochemical retention ().
  • Step 4 : Purify via column chromatography (silica gel, hexane/EtOAc) and confirm purity via HPLC ().
    • Key Considerations : Acid-catalyzed esterification ( ) and inert atmosphere for fluorination ( ).

Q. How is the stereochemical configuration of this compound validated?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak column (e.g., AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers ().
  • X-ray Crystallography : Solve the crystal structure using SHELX software ( ). Compare bond angles and torsion angles with computational models ( ).
  • NMR Analysis : Utilize 19F^{19}\text{F} and 1H^{1}\text{H} NMR coupling constants to confirm vicinal fluorinated and sulfonyl groups ().

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • GHS Compliance : Classify as GHS07 (skin/eye irritation, H315/H319) based on analog safety data ( ).
  • PPE : Use nitrile gloves, goggles, and fume hoods during synthesis.
  • Spill Management : Neutralize chlorosulfonyl residues with sodium bicarbonate ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity during synthesis?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states ().
  • Catalyst Selection : Employ chiral catalysts (e.g., BINOL-derived) for asymmetric fluorination ( ).
  • Temperature Control : Lower temperatures (-20°C to 0°C) reduce epimerization ().

Q. Which advanced NMR techniques resolve signal overlap in 1H^{1}\text{H}/19F^{19}\text{F} spectra?

  • Methodology :

  • 2D NMR : Use HSQC to correlate 1H^{1}\text{H}-13C^{13}\text{C} signals and NOESY for spatial proximity analysis ().
  • 19F^{19}\text{F} Decoupling : Apply broadband decoupling to simplify splitting patterns ( ).

Q. How are Cremer-Pople parameters applied to analyze the compound’s ring conformation?

  • Methodology :

  • Coordinate Calculation : Define the cyclopentane ring’s puckering amplitude (qq) and phase angle (ϕ\phi) using X-ray or DFT-derived coordinates ( ).
  • Comparison : Benchmark against low-energy conformers from molecular dynamics simulations ( ).

Q. What strategies address discrepancies in reported bioactivity across studies?

  • Methodology :

  • Purity Assessment : Validate compound purity (>95%) via LC-MS and elemental analysis ().
  • Biological Replicates : Conduct dose-response assays in triplicate to assess reproducibility ().
  • Computational Docking : Use AutoDock Vina to compare binding affinities with structural analogs ().

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